molecular formula C7H6N2O3S B3332928 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid CAS No. 933686-94-3

2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid

Cat. No.: B3332928
CAS No.: 933686-94-3
M. Wt: 198.2 g/mol
InChI Key: ISCWHGNLCXTVRG-UHFFFAOYSA-N
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Description

2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid typically involves the reaction of imidazoline-2-thiol with acetylenedicarboxylic acid or its dimethyl ester . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. This interaction can modulate biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(5-oxo-6H-imidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-5-2-8-7-9(5)4(3-13-7)1-6(11)12/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCWHGNLCXTVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=CSC2=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid
Reactant of Route 2
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid
Reactant of Route 3
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid
Reactant of Route 4
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid
Reactant of Route 5
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid
Reactant of Route 6
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid

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